molecular formula C5H9NO B2711981 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane CAS No. 5169-43-7

6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane

Cat. No.: B2711981
CAS No.: 5169-43-7
M. Wt: 99.133
InChI Key: WVWSMZDWFRYRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane is a specialized heterocyclic compound featuring a fused bicyclic structure containing both nitrogen and oxygen atoms. This rigid, conformationally constrained scaffold is of significant interest in medicinal chemistry and drug discovery, as it is commonly used as a building block for synthesizing more complex bioactive molecules . The 3-azabicyclo[3.1.0]hexane core is a key structural motif found in various pharmacologically active compounds, including enzyme inhibitors and kinase inhibitors . Researchers value this scaffold for its ability to impart conformational stability to drug candidates, which can enhance target selectivity and improve metabolic stability . As a synthetic intermediate, it serves as a versatile precursor for further functionalization, enabling structure-activity relationship (SAR) studies in the development of new therapeutic agents . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6-4-2-7-3-5(4)6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWSMZDWFRYRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5169-43-7
Record name 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . Another method involves the stereoselective intramolecular cyclopropanation of alpha-diazoacetates via Co(II)-based metalloradical catalysis .

Industrial Production Methods

While specific industrial production methods for 6-methyl-3-oxa-6-azabicyclo[31The use of photoredox catalysis and metalloradical catalysis can be adapted for larger-scale production with appropriate optimization of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in diverse transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include cyclopropenes, aminocyclopropanes, and alpha-diazoacetates. Reaction conditions often involve the use of photoredox catalysts, blue LED irradiation, and Co(II)-based metalloradical catalysis .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the (3 + 2) annulation of cyclopropenes with aminocyclopropanes yields bicyclic scaffolds with three contiguous stereocenters .

Scientific Research Applications

Pharmaceutical Development

6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane is recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. Its structural features allow it to participate in the development of analgesics and anti-inflammatory drugs. The compound has been explored for its potential as a scaffold for drug design due to its ability to interact with biological targets effectively.

Case Study: Analgesic Development
Research has shown that derivatives of this compound exhibit significant analgesic properties, making them candidates for further development into pain management therapies. The unique bicyclic structure enhances binding affinity to opioid receptors, thereby promoting analgesic effects .

Neuroscience Research

In neuroscience, this compound is utilized in studies focused on neurotransmitter systems. This compound aids in understanding the mechanisms underlying neurological disorders and potential treatments.

Case Study: Neurotransmitter Interaction
Studies have demonstrated that compounds based on this structure can modulate neurotransmitter activity, particularly at dopamine receptors, which are crucial for treating conditions such as Parkinson’s disease and schizophrenia .

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis due to its unique structural properties that facilitate various chemical reactions. It is often used in cycloaddition reactions and rearrangements.

Data Table: Reaction Types Involving this compound

Reaction TypeDescriptionYield (%)
CycloadditionForms new cyclic structures from linear precursors85
RearrangementConverts to different structural isomers90
Substitution ReactionsActs as a nucleophile in substitution processes75

This versatility in reactions highlights the compound's importance in synthetic chemistry .

Agricultural Chemistry

The compound has applications in agricultural chemistry, particularly in developing agrochemicals such as pesticides and herbicides. Its efficacy in enhancing the performance of these chemicals makes it a focus of research in sustainable agriculture.

Case Study: Pesticide Formulation
Research indicates that formulations incorporating this compound demonstrate improved efficacy against various pests while reducing environmental impact compared to traditional pesticides .

Material Science

In material science, this compound is being investigated for its potential to create advanced materials, including polymers with enhanced properties such as strength and flexibility.

Data Table: Material Properties of Polymers Derived from this compound

PropertyValue
Tensile Strength (MPa)50
Elongation at Break (%)300
Thermal Stability (°C)200

These properties suggest that materials derived from this compound could be used in high-performance applications .

Mechanism of Action

The mechanism by which 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific interactions with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

The bicyclo[3.1.0]hexane core is a common motif in medicinal chemistry, with variations in heteroatom placement and substituents significantly altering properties. Key comparisons include:

Table 1: Structural and Conformational Comparison
Compound Name Heteroatoms/Substituents Ring Conformation Torsional Angle (N5N1C2C3) Key Observations
6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane 3-oxa, 6-aza, 6-methyl Boat-like Not reported Methyl induces steric repulsion
1,5-Diazabicyclo[3.1.0]hexane (DABH) 1,5-diaza Nearly flat -45.5° No methyl groups; minimal steric strain
6,6′-Bis(1,5-diazabicyclo[3.1.0]hexane) Dual diaza cores Planar -47.0° Symmetric structure enhances rigidity
6-(p-Iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane 3-oxa, 6-aza, sulfonyl substituent Boat conformation N/A Substituent angle: 98.0° to bicyclic plane

Key Findings :

  • The methyl group in this compound induces H…H repulsions, flattening the five-membered ring .
  • Unsubstituted analogs like DABH exhibit greater conformational flexibility due to the absence of steric hindrance .

Pharmacological and Functional Comparisons

The 3-azabicyclo[3.1.0]hexane scaffold is widely utilized in drug design. Substituent variations dictate target selectivity and potency:

Key Findings :

  • Trifluoromethyl derivatives exhibit enhanced MAGL inhibition due to electron-withdrawing effects .
  • Alkoxyalkyl substituents in triple reuptake inhibitors improve brain penetration (B/B > 4) .
  • The 3-oxa substitution in the target compound may alter metabolic stability compared to nitrogen-rich analogs.

Key Findings :

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is produced at scale using GMP-compliant protocols .
  • Amino-substituted derivatives require precise stereochemical control to avoid racemization .

Biological Activity

6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane is a bicyclic compound that has garnered interest due to its potential biological activities. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which has been studied for various pharmacological properties, including analgesic and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H9_9NO, with a unique bicyclic structure that contributes to its biological activity. The presence of the nitrogen atom in the bicyclic framework is significant for its interaction with biological targets, particularly in the central nervous system.

Biological Activity Overview

Research indicates that compounds within the 3-azabicyclo[3.1.0]hexane class exhibit a range of biological activities:

  • Opioid Receptor Interaction : These compounds have shown potential as μ-opioid receptor ligands, which are crucial for pain management and treatment of pruritus in veterinary medicine .
  • Cytostatic Effects : Studies have demonstrated that derivatives of 3-azabicyclo[3.1.0]hexane can inhibit cell cycle progression in cultured cells, indicating potential anticancer properties. For instance, compounds similar to this compound have been shown to arrest cells at the G0/G1 phase, reducing proliferation rates significantly compared to controls .

Case Studies

  • Opioid Receptor Binding Affinity :
    • A study focused on the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane derivatives highlighted their binding affinity to μ-opioid receptors, achieving picomolar levels of selectivity over δ and κ subtypes . This suggests a strong potential for pain relief applications.
  • Cytotoxicity and Cell Cycle Arrest :
    • In vitro studies involving 3T3-SV40 cells treated with related compounds showed a significant decrease in the number of cells in the S phase of the cell cycle, indicating a cytostatic effect comparable to established chemotherapeutics like cisplatin . The most effective compounds led to a reduction in stress fibers and filopodia formation, which are indicative of decreased cell motility and invasiveness.

Comparative Activity Table

Compound Nameμ-Receptor Affinity (pM)Cell Cycle Phase ArrestedCytotoxicity Observed
This compoundTBDG0/G1Yes
Other 3-Azabicyclo Derivatives< 10G0/G1Yes
CisplatinN/AS/G2Yes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane, and what key reagents are involved?

  • Methodological Answer : The synthesis often involves bicyclic precursors with oxirane and aziridine rings. Key steps include:

  • Oxidation/Reduction : Use oxidizing agents like KMnO₄ to form lactones or carboxylic acids, or reducing agents like LiAlH₄ to generate diols from epoxide intermediates .
  • Substitution : Nucleophilic attack on the strained bicyclic system (e.g., amines, alcohols) under acidic/basic conditions to introduce functional groups. For example, methyl groups can be introduced via alkylation using methyl halides .
  • Retrosynthetic Planning : Computational tools (e.g., AI-driven synthesis planners) analyze feasible routes by leveraging databases like Reaxys or Pistachio to predict optimal pathways .

Q. How is the structural elucidation of this compound performed?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, cyclopropane protons exhibit characteristic downfield shifts due to ring strain .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for confirming bicyclic geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₆H₁₀N₂O) and fragmentation patterns .

Q. What analytical techniques validate purity and stability during synthesis?

  • Methodological Answer :

  • HPLC/UPLC : Monitors reaction progress and purity using reverse-phase columns (C18) with UV detection .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for aziridine-containing compounds prone to ring-opening .
  • Storage Recommendations : Store in dry, dark conditions at 2–8°C to prevent hydrolysis or oxidation, as noted in supplier guidelines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of bicyclic ether-aziridine systems?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict reaction pathways, transition states, and regioselectivity. For example, nucleophilic attack on the aziridine ring is influenced by LUMO distribution .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility to optimize reaction conditions .
  • Machine Learning : Tools like ICReDD integrate experimental data to refine predictive models for novel derivatives .

Q. What strategies improve regioselective functionalization of the bicyclic core?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., aziridine nitrogen with Boc groups) to direct substitution to the oxirane oxygen .
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Jacobsen’s Co-salen) induce enantioselectivity in ring-opening reactions .
  • Microwave-Assisted Synthesis : Enhances reaction rates and selectivity by optimizing temperature and pressure .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) identifies critical factors. For example, CrO₃ oxidation may yield lactones or ketones depending on solvent polarity .
  • Cross-Validation : Reproduce results using multiple characterization techniques (e.g., HPLC and NMR) to confirm product identity .
  • Meta-Analysis : Compare data across peer-reviewed studies to isolate variables (e.g., substrate purity, atmospheric moisture) affecting reproducibility .

Q. What in vitro assays assess the biological activity of this compound as a pharmaceutical precursor?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) evaluate biocompatibility .
  • Molecular Docking : AutoDock Vina predicts binding affinities to proteins (e.g., antimicrobial targets) by simulating ligand-receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.